molecular formula C11H14N4O B13194720 1-(5-Aminopyridin-2-YL)-3-propyl-1H-pyrazol-5(4H)-one

1-(5-Aminopyridin-2-YL)-3-propyl-1H-pyrazol-5(4H)-one

Cat. No.: B13194720
M. Wt: 218.26 g/mol
InChI Key: HGWUZIOJCZIUEC-UHFFFAOYSA-N
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Description

1-(5-Aminopyridin-2-YL)-3-propyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and chemical biology. This compound features a pyrazole ring fused with a pyridine moiety, which is known to exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Aminopyridin-2-YL)-3-propyl-1H-pyrazol-5(4H)-one typically involves the construction of the pyrazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(5-Aminopyridin-2-YL)-3-propyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-Aminopyridin-2-YL)-3-propyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Aminopyridin-2-YL)-3-methyl-1H-pyrazol-5(4H)-one
  • 1-(5-Aminopyridin-2-YL)-3-ethyl-1H-pyrazol-5(4H)-one
  • 1-(5-Aminopyridin-2-YL)-3-butyl-1H-pyrazol-5(4H)-one

Uniqueness

1-(5-Aminopyridin-2-YL)-3-propyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

2-(5-aminopyridin-2-yl)-5-propyl-4H-pyrazol-3-one

InChI

InChI=1S/C11H14N4O/c1-2-3-9-6-11(16)15(14-9)10-5-4-8(12)7-13-10/h4-5,7H,2-3,6,12H2,1H3

InChI Key

HGWUZIOJCZIUEC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=O)C1)C2=NC=C(C=C2)N

Origin of Product

United States

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